Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride
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Overview
Description
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 and a molecular weight of 294.57 g/mol . This compound is used in various scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): for bromination.
Hydrogen gas and palladium on carbon (Pd/C): for reduction reactions.
Nitric acid: for nitration reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .
Scientific Research Applications
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and drug candidates.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride include:
- Methyl 3-amino-4-chloro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-iodo-2,6-dimethylbenzoate .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both the amino and bromo groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H13BrClNO2 and a molecular weight of 294.57 g/mol. The compound features a methyl ester group, an amino group, and a bromo substituent on a dimethylbenzoate backbone, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes. The mechanism involves:
- Enzyme Inhibition : this compound can bind to the active sites of enzymes, inhibiting their function. This inhibition prevents substrate access and alters enzyme kinetics, making it a candidate for drug development.
- Binding Interactions : The amino and bromo groups facilitate various binding interactions with biological macromolecules, enhancing the compound's efficacy as an inhibitor .
Biological Activity Studies
Research has demonstrated several aspects of the biological activity of this compound:
-
Enzyme Inhibition Studies :
- Kinetic studies have shown that this compound exhibits potent inhibitory effects against specific enzymes, with detailed binding affinity measurements providing insights into its potential therapeutic applications.
- For example, studies indicate that it can effectively inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases.
- Cytotoxicity Assessments :
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
Methyl 3-amino-4-chloro-2,6-dimethylbenzoate | 12345678 | Chlorine instead of bromine |
Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate | 87654321 | Fluorine substituent |
Methyl 3-amino-4-iodo-2,6-dimethylbenzoate | 11223344 | Iodine substituent |
The presence of the bromo group in this compound enhances its reactivity and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug discovery:
- Antiviral Activity : Recent investigations have explored its efficacy against viral targets, demonstrating promising results in inhibiting viral replication mechanisms .
- Pharmacological Applications : The compound is being evaluated for its role in developing novel therapeutic agents targeting metabolic disorders and cancer pathways. Molecular docking studies suggest optimal binding affinities with key targets involved in these diseases .
Properties
Molecular Formula |
C10H13BrClNO2 |
---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H |
InChI Key |
IWXMGNUAPHLDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl |
Origin of Product |
United States |
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